ACS-67

Description

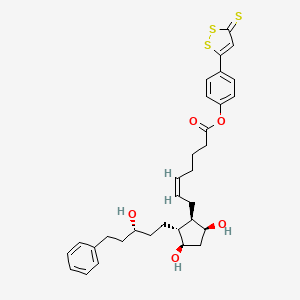

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-sulfanylidenedithiol-3-yl)phenyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O5S3/c33-24(15-12-22-8-4-3-5-9-22)16-19-27-26(28(34)20-29(27)35)10-6-1-2-7-11-31(36)37-25-17-13-23(14-18-25)30-21-32(38)40-39-30/h1,3-6,8-9,13-14,17-18,21,24,26-29,33-35H,2,7,10-12,15-16,19-20H2/b6-1-/t24-,26+,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEWZRQQYWVJCX-WEWVERJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CCC(CCC4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CC[C@H](CCC4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088434-86-9 | |

| Record name | ACS-67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088434869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACS-67 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B0T2KE6BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Zeolitic Imidazolate Framework-67 (ZIF-67)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67), a prominent member of the metal-organic framework (MOF) family. ZIF-67 has garnered significant attention for its potential applications in catalysis, gas separation, and notably, as a carrier for targeted drug delivery, owing to its unique structural characteristics.

Core Structure and Crystallography

ZIF-67 is a cobalt-based zeolitic imidazolate framework. Its structure consists of cobalt(II) ions acting as metal centers, which are tetrahedrally coordinated by the nitrogen atoms of 2-methylimidazolate (mIm) linkers.[1] This specific coordination results in a framework with a sodalite (SOD) topology, analogous to aluminosilicate zeolites.[1] The framework is characterized by a three-dimensional, crystalline, and highly porous structure.[2]

The repeating unit of ZIF-67 features large cavities, approximately 11.4 to 11.6 Å in diameter, which are accessible through narrow apertures or "windows" of about 3.3 to 3.4 Å.[3][4] This well-defined microporosity is a key feature for its application in molecular sieving and as a host for guest molecules, such as drugs. The high degree of crystallinity is typically confirmed by sharp diffraction peaks in its Powder X-ray Diffraction (PXRD) pattern.[5]

Table 1: Crystallographic and Structural Parameters of ZIF-67

| Parameter | Value | Reference |

| Crystal System | Cubic | [2] |

| Topology | Sodalite (SOD) | [1] |

| Metal Center | Co(II) | [1] |

| Organic Linker | 2-methylimidazolate (mIm) | [1] |

| Pore/Cavity Diameter | ~11.4 - 11.6 Å | [3][4] |

| Aperture/Window Size | ~3.3 - 3.4 Å | [3][4] |

| Chemical Formula | C₈H₁₀CoN₄ | [1] |

Physicochemical Properties

The distinct structure of ZIF-67 imparts several important physicochemical properties, including high porosity and thermal stability. These properties are crucial for its performance in various applications.

Porosity and Surface Area: ZIF-67 exhibits a remarkably high specific surface area, typically measured by the Brunauer-Emmett-Teller (BET) method from nitrogen adsorption-desorption isotherms. Reported BET surface areas vary depending on the synthesis method and activation process but generally fall in the range of 1200 to over 2000 m²/g.[3][4][6][7] This large surface area provides abundant active sites for adsorption and catalysis.[3]

Thermal Stability: Thermogravimetric analysis (TGA) shows that ZIF-67 possesses excellent thermal stability. The framework is generally stable up to temperatures of 450-500 °C in an inert atmosphere, after which the organic linkers begin to decompose.[1][5][7] This robustness allows for its use in applications requiring elevated temperatures.

Table 2: Quantitative Physicochemical Data for ZIF-67

| Property | Typical Value Range | Reference(s) |

| BET Surface Area | 1200 - 2414 m²/g | [3][4][6][7][8][9] |

| Pore Volume | ~0.67 - 1.37 cm³/g | [2][9] |

| Decomposition Temperature | ~450 - 500 °C | [5][7] |

Experimental Protocols

The synthesis and characterization of ZIF-67 involve well-established laboratory procedures. Below are typical protocols for its preparation and analysis.

3.1. Synthesis of ZIF-67 (Room Temperature Method)

This protocol is adapted from methods reported for the facile synthesis of ZIF-67 in methanol at ambient temperature.[10][11][12]

-

Preparation of Precursor Solutions:

-

Mixing and Reaction:

-

Crystallization:

-

Product Collection and Purification:

3.2. Characterization Techniques

-

Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized ZIF-67. The resulting diffraction pattern is compared with simulated patterns or previously reported data.[9][13]

-

Scanning Electron Microscopy (SEM): Employed to investigate the morphology and particle size of the ZIF-67 crystals, which typically exhibit a distinct rhombic dodecahedral shape.[5][13]

-

Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the material by measuring weight loss as a function of temperature under a controlled atmosphere.[5][13]

-

N₂ Adsorption-Desorption Analysis (BET): Utilized to determine the specific surface area and pore size distribution of the ZIF-67 framework.[3][13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the structure and confirm the coordination between the cobalt ions and the 2-methylimidazole linkers.[5][10]

Visualized Workflows and Applications

4.1. Experimental Workflow: Synthesis and Characterization of ZIF-67

The following diagram illustrates the typical workflow for the synthesis and subsequent characterization of ZIF-67.

References

- 1. ossila.com [ossila.com]

- 2. nsrrc.org.tw [nsrrc.org.tw]

- 3. mdpi.com [mdpi.com]

- 4. Insights into the Structure–Property–Activity Relationship of Zeolitic Imidazolate Frameworks for Acid–Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and characterization of a new ZIF-67@MgAl2O4 nanocomposite and its adsorption behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]

- 11. Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Properties of ZIF-67 Crystals

For Researchers, Scientists, and Drug Development Professionals

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention within the scientific community. Its unique structural features, high porosity, and the presence of catalytically active cobalt centers make it a promising material for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] This guide provides an in-depth overview of the core properties of ZIF-67, detailed experimental protocols for its synthesis and characterization, and a summary of its key performance metrics.

Synthesis of ZIF-67 Crystals

ZIF-67 is typically synthesized by reacting a cobalt(II) salt with 2-methylimidazole (Hmim) as the organic linker. Several methods have been established, including solvothermal, hydrothermal, and room-temperature synthesis, with the latter being widely adopted for its simplicity and energy efficiency.[3][4] The choice of solvent, reactant concentrations, temperature, and reaction time can influence the crystal size, morphology, and yield.[5]

Experimental Protocol: Room-Temperature Synthesis in Methanol

This protocol describes a common and reliable method for synthesizing ZIF-67 crystals at ambient temperature.[6][7]

-

Preparation of Precursor Solutions:

-

Solution A (Cobalt Source): Dissolve cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in methanol. A typical concentration is 0.1 M.[6] For example, dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 mL of methanol.[7]

-

Solution B (Ligand Source): Dissolve 2-methylimidazole (Hmim) in a separate volume of methanol. The molar ratio of Hmim to Co²⁺ is a critical parameter, with ratios often being high (e.g., 8:1) to ensure complete reaction.[6][7] For example, dissolve 3.244 g of 2-methylimidazole in 100 mL of methanol.[7]

-

-

Crystallization:

-

Rapidly pour the cobalt solution (Solution A) into the ligand solution (Solution B) under vigorous magnetic stirring at room temperature.[7]

-

A dark purple precipitate will form almost immediately.

-

Continue stirring the mixture for a set duration, typically ranging from 1 to 24 hours, to allow for crystal growth and maturation.[6][7]

-

-

Product Collection and Activation:

-

Collect the purple ZIF-67 crystals by centrifugation (e.g., 5000-6000 rpm for 15-20 minutes).[6][7]

-

Discard the supernatant and wash the product multiple times with fresh methanol to remove unreacted precursors and impurities. This is typically done by re-dispersing the solid in methanol and repeating the centrifugation step.

-

After washing, dry the purified ZIF-67 crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) overnight.[6][8]

-

Structural and Physical Properties

ZIF-67 possesses a well-defined crystalline structure that gives rise to its characteristic porosity and high surface area.

-

Crystal Structure: ZIF-67 is isostructural with ZIF-8, adopting a sodalite (SOD) zeolitic topology.[9] It has a cubic crystal system.[9][10] In this framework, each cobalt(II) ion is tetrahedrally coordinated to four nitrogen atoms from four different 2-methylimidazolate linkers, forming CoN₄ tetrahedra.[11]

-

Morphology: The crystals typically exhibit a rhombic dodecahedral shape, with particle sizes that can be controlled from the nanometer to the micrometer scale depending on the synthesis conditions.[5][12] Electron microscopy (SEM and TEM) is commonly used to visualize this morphology.[13]

-

Porosity and Surface Area: ZIF-67 is a microporous material with a significant internal surface area.[2][9] The framework contains cages with a diameter of approximately 11.6 Å (1.16 nm) accessible through narrow apertures of about 3.4 Å (0.34 nm).[2][10] This pore structure is responsible for its high capacity for gas adsorption.

Table 1: Key Structural and Physical Properties of ZIF-67

| Property | Typical Value(s) | Characterization Technique |

| Crystal System | Cubic | Powder X-ray Diffraction (PXRD) |

| Lattice Parameter (a) | ~16.96 - 17.01 Å | PXRD[9][10] |

| Pore Aperture Size | ~0.34 nm | Structural Analysis[2][14] |

| Cage Diameter | ~1.16 nm | Structural Analysis[10] |

| BET Surface Area | 1300 - 1970 m²/g | N₂ Adsorption-Desorption[9][10][15][16] |

| Total Pore Volume | 0.66 - 0.73 cm³/g | N₂ Adsorption-Desorption[17] |

| Morphology | Rhombic Dodecahedron | SEM, TEM[4] |

Thermal and Chemical Stability

A key advantage of ZIF-67 for many applications is its notable stability compared to other MOFs.

-

Thermal Stability: Thermogravimetric analysis (TGA) shows that ZIF-67 is thermally stable in an inert atmosphere up to approximately 400-450 °C.[11][18] Above this temperature, significant weight loss occurs due to the decomposition of the 2-methylimidazole organic linkers.[11]

-

Chemical Stability: ZIF-67 demonstrates remarkable chemical resistance. It maintains its structural integrity in boiling methanol and alkaline water.[19][20] It is generally stable in a wide pH range (e.g., pH 2-12), making it suitable for applications in aqueous media.[2]

Table 2: Stability Data for ZIF-67

| Stability Type | Condition | Observation | Characterization Technique |

| Thermal | Inert Atmosphere | Stable up to ~400-450 °C | Thermogravimetric Analysis (TGA)[11][18] |

| Chemical | Boiling Methanol | Stable for at least 5 days | PXRD[19] |

| Chemical | Aqueous Solutions | Stable in a wide pH range | PXRD[2] |

Adsorption and Catalytic Properties

The porous nature and exposed cobalt sites of ZIF-67 make it an excellent material for adsorption and catalysis.

Adsorption

ZIF-67's high surface area and tailored pore size allow it to effectively adsorb a variety of molecules, including gases, dyes, and other pollutants from liquid phases.[2][21] The adsorption mechanism can involve pore filling, electrostatic interactions, and π-π stacking interactions between the adsorbate and the imidazole rings of the framework.[13][21]

Table 3: Adsorption Capacities of ZIF-67 for Various Molecules

| Adsorbate | Adsorption Capacity | Conditions |

| Carbon Dioxide (CO₂) | 51.4 wt% (513.9 mg/g) | 298 K, 50 bar[17] |

| Hydrogen (H₂) | 2.84 wt% | 77 K, 40 bar[17] |

| Malachite Green (dye) | 2500 - 3226 mg/g | 20 - 60 °C[2] |

| Brilliant Green (dye) | 1989 mg/g | Room Temperature[21] |

| Chromium(VI) | 26.27 mg/g | 35 °C, pH 5[3] |

| Chloramphenicol | 25.73 mg/g | Not specified[15] |

Experimental Protocol: Dye Adsorption from Aqueous Solution

-

Stock Solution: Prepare a stock solution of the target dye (e.g., Malachite Green) of a known concentration in deionized water.

-

Batch Experiments: Add a specific mass of activated ZIF-67 adsorbent (e.g., 2.0 g/L) to a series of flasks containing the dye solution at various initial concentrations.[6]

-

Equilibration: Agitate the flasks on a shaker at a constant temperature (e.g., 25 °C) for a predetermined contact time (e.g., 120 minutes) to reach adsorption equilibrium.[6]

-

Analysis: Separate the ZIF-67 adsorbent from the solution by centrifugation or filtration.

-

Quantification: Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

-

Calculation: The amount of dye adsorbed per unit mass of ZIF-67 (qₑ, in mg/g) is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Catalysis

The coordinatively unsaturated cobalt sites within the ZIF-67 framework act as Lewis acid centers, making it an effective heterogeneous catalyst for various organic reactions.[14][22] Furthermore, ZIF-67 is an excellent precursor for creating highly active catalysts. By pyrolyzing ZIF-67 under an inert atmosphere, the framework can be converted into cobalt nanoparticles embedded within a nitrogen-doped porous carbon matrix (Co@N-C).[12] This derived material is highly effective for reactions such as CO₂ methanation and oxygen reduction.[12]

Key Characterization Workflows

A multi-technique approach is essential to fully characterize the properties of synthesized ZIF-67 crystals.

Experimental Protocols for Characterization

-

Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the crystalline phase, purity, and structure of the synthesized material.

-

Protocol: A small amount of the dried ZIF-67 powder is gently packed into a sample holder. The sample is then scanned over a 2θ range (typically 5° to 40°) using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with simulated or reference patterns for ZIF-67.[16][23][24]

-

-

Electron Microscopy (SEM/TEM):

-

Purpose: To analyze the morphology, particle size, and size distribution of the crystals.

-

Protocol: For SEM, a small amount of ZIF-67 powder is mounted on a stub using conductive carbon tape and sputter-coated with a thin layer of a conductive metal (e.g., gold) to prevent charging. For TEM, the powder is dispersed in a solvent like ethanol, sonicated briefly, and a drop of the dilute suspension is placed onto a carbon-coated copper grid and allowed to dry. The samples are then imaged in the microscope.[25][13][26]

-

-

Brunauer-Emmett-Teller (BET) Analysis:

-

Purpose: To determine the specific surface area and pore size distribution.

-

Protocol: A known mass of the ZIF-67 sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed guest molecules. A nitrogen adsorption-desorption isotherm is then measured at 77 K (liquid nitrogen temperature). The BET equation is applied to the adsorption data to calculate the surface area.[15][27][28]

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability and decomposition temperature.

-

Protocol: A small, precise mass of the ZIF-67 sample is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) to a high temperature (e.g., 800 °C). The instrument records the sample's mass as a function of temperature.[11][18][29]

-

References

- 1. The application of ZIF-67 and its derivatives: adsorption, separation, electrochemistry and catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Zeolite Imidazole Frame-67 (ZIF-67) and Its Derivatives for Pollutant Removal in Water: A Review [mdpi.com]

- 3. ijche.com [ijche.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]

- 8. Synthesis of Metal–Organic Framework-Based ZIF-8@ZIF-67 Nanocomposites for Antibiotic Decomposition and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Metal Atom in Zeolitic Imidazolate Frameworks (ZIF-8 & 67) for Removal of Dyes and Antibiotics from Wastewater: A Review [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pure.psu.edu [pure.psu.edu]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Exceptional chemical and thermal stability of zeolitic imidazolate frameworks | Semantic Scholar [semanticscholar.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. [PDF] Expanding applications of zeolite imidazolate frameworks in catalysis: synthesis of quinazolines using ZIF-67 as an efficient heterogeneous catalyst | Semantic Scholar [semanticscholar.org]

- 23. Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. XRD and Spectroscopic Investigations of ZIF—Microchannel Glass Plates Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and characterization of a new ZIF-67@MgAl2O4 nanocomposite and its adsorption behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal and Chemical Stability of ZIF-67

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention from researchers, particularly in the fields of catalysis, gas separation, and drug delivery. Its porous structure, high surface area, and the presence of catalytically active cobalt centers make it a promising material. However, for its practical application, a thorough understanding of its stability under various thermal and chemical conditions is paramount. This guide provides a comprehensive overview of the thermal and chemical stability of ZIF-67, complete with quantitative data, detailed experimental protocols, and visual representations of degradation pathways.

Thermal Stability of ZIF-67

The thermal stability of ZIF-67 is a critical parameter, especially for applications that involve elevated temperatures, such as catalysis and gas separation. The primary technique used to evaluate this is Thermogravimetric Analysis (TGA).

Quantitative Thermal Stability Data

The decomposition of ZIF-67 typically occurs in a single, sharp step, corresponding to the collapse of the framework and the decomposition of the organic linker, 2-methylimidazole. The exact decomposition temperature can vary depending on the atmosphere and the heating rate.

| Parameter | Value | Atmosphere | Heating Rate | Reference |

| Decomposition Onset Temperature | ~450 °C | Inert (Nitrogen, Argon) | 5 °C/min | [1] |

| Decomposition Temperature Range | 340 - 430 °C | Air | 10 °C/min | [2] |

| Primary Weight Loss Event | >450 °C | Inert (Nitrogen) | Not specified | [1] |

Experimental Protocol: Thermogravimetric Analysis (TGA) of ZIF-67

This protocol outlines a standard procedure for assessing the thermal stability of ZIF-67.

Objective: To determine the decomposition temperature and thermal stability profile of ZIF-67.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas for inert atmosphere

-

Synthetic air for oxidative atmosphere

-

Microbalance

-

Sample pans (typically platinum or alumina)

Procedure:

-

Sample Preparation: Ensure the ZIF-67 sample is properly activated to remove any guest molecules from the pores. This is typically achieved by heating the sample under vacuum at a temperature between 60 °C and 150 °C for several hours.

-

Instrument Setup:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Select the desired atmosphere (e.g., high-purity nitrogen at a flow rate of 20-50 mL/min).

-

Set the temperature program:

-

Initial temperature: Room temperature (e.g., 25 °C)

-

Heating rate: A standard rate is 10 °C/min. To investigate kinetic effects, varying heating rates (e.g., 5, 15, and 20 °C/min) can be used.

-

Final temperature: Typically up to 800 °C to ensure complete decomposition.

-

-

-

Measurement:

-

Tare an empty sample pan.

-

Place a small amount of the activated ZIF-67 sample (typically 5-10 mg) into the pan.

-

Place the sample pan in the TGA furnace.

-

Start the temperature program and record the weight loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of weight loss.

-

Thermal Decomposition Pathway

The thermal decomposition of ZIF-67 in an inert atmosphere primarily involves the breakdown of the coordination bonds between the cobalt ions and the 2-methylimidazole linkers, leading to the collapse of the framework structure.

Chemical Stability of ZIF-67

The chemical stability of ZIF-67 in various solvents and across a range of pH values is crucial for its application in liquid-phase catalysis, sensing, and particularly for drug delivery, where it will be exposed to physiological conditions. Powder X-ray Diffraction (PXRD) is the primary tool to assess the retention of crystallinity after chemical exposure.

Solvent Stability

ZIF-67 generally exhibits good stability in common organic solvents and water. However, prolonged exposure can lead to a loss of crystallinity and surface area, particularly in water.

| Solvent | Exposure Time | Observation | Reference |

| Methanol | 24 hours | Stable, no change in PXRD pattern | [1] |

| Ethanol | 24 hours | Stable, no change in PXRD pattern | |

| Water | 24 hours | Generally stable, but some loss of crystallinity can occur | |

| Water | 10 days | Complete loss of crystal structure |

pH Stability

ZIF-67 is known for its relatively wide pH stability range compared to many other MOFs. It is generally considered stable in the pH range of 2 to 12. However, at the extremes of this range, degradation can occur.

| pH Condition | Observation | Reference |

| Acidic (pH < 2) | Degradation due to protonation of the 2-methylimidazole linker. | [3] |

| Neutral (pH 7) | High stability. | [4] |

| Alkaline (pH > 12) | Potential for degradation through ligand substitution with hydroxide ions. | [5] |

Experimental Protocol: Chemical Stability Testing of ZIF-67

This protocol describes a general method for evaluating the chemical stability of ZIF-67 in different liquid media.

Objective: To assess the structural integrity of ZIF-67 after exposure to various solvents and pH conditions.

Apparatus:

-

Powder X-ray Diffractometer (PXRD)

-

Vials or flasks for immersion

-

Centrifuge

-

pH meter

-

Solvents of interest (e.g., water, methanol, ethanol)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

Procedure:

-

Sample Preparation: Disperse a known amount of activated ZIF-67 powder (e.g., 50 mg) in a specific volume of the desired solvent or pH-adjusted aqueous solution (e.g., 10 mL) in a sealed vial.

-

Exposure:

-

For solvent stability, keep the suspension at room temperature for a defined period (e.g., 24 hours, 3 days, 7 days).

-

For pH stability, adjust the pH of an aqueous suspension of ZIF-67 using a dilute acid or base and monitor for a set duration.

-

-

Sample Recovery:

-

After the exposure period, separate the ZIF-67 solid from the liquid by centrifugation.

-

Wash the solid with a suitable solvent (e.g., methanol) to remove residual test liquid.

-

Dry the sample under vacuum at a mild temperature (e.g., 60 °C).

-

-

Analysis:

-

Acquire a PXRD pattern of the treated ZIF-67 sample.

-

Compare the PXRD pattern with that of the pristine, untreated ZIF-67 to identify any changes in crystallinity, such as peak broadening, loss of peak intensity, or the appearance of new peaks.

-

For a more quantitative analysis, the Brunauer-Emmett-Teller (BET) surface area of the treated sample can be measured and compared to the initial value.

-

Chemical Degradation Pathways

The degradation of ZIF-67 in acidic and basic media follows different mechanisms. In acidic solutions, the protonation of the nitrogen atoms in the 2-methylimidazole linker weakens the Co-N coordination bond, leading to framework decomposition. In highly alkaline solutions, hydroxide ions can act as competing ligands, displacing the 2-methylimidazole linkers and causing structural collapse.

Stability in Biological Media for Drug Delivery

For drug delivery applications, the stability of ZIF-67 in physiological environments, such as phosphate-buffered saline (PBS) at pH 7.4, is of utmost importance. While generally stable at neutral pH, the presence of various ions and biomolecules in biological fluids can influence its long-term integrity.

Experimental Considerations:

-

Media: Phosphate-buffered saline (PBS) at pH 7.4 is a standard medium to simulate physiological conditions.

-

Incubation: ZIF-67 loaded with a model drug can be incubated in PBS at 37 °C for various time points (e.g., 1, 6, 12, 24, 48 hours).

-

Analysis: The structural integrity can be assessed by PXRD and electron microscopy. The release of the encapsulated drug and any leached cobalt ions should be quantified using techniques like UV-Vis spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS), respectively.

Conclusion

ZIF-67 exhibits robust thermal stability, particularly in inert atmospheres, making it suitable for high-temperature applications. Its chemical stability is notable across a wide pH range and in various organic solvents, which is advantageous for liquid-phase processes. However, prolonged exposure to water and extreme pH conditions can lead to structural degradation. For drug delivery applications, a careful evaluation of its stability in relevant biological media is essential to ensure controlled release and minimize toxicity from potential cobalt leaching. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to rigorously assess the stability of ZIF-67 for their specific applications.

References

Unlocking the Potential of ZIF-67: A Technical Guide to its Electronic and Magnetic Properties

For Researchers, Scientists, and Drug Development Professionals

Zeolitic Imidazolate Framework-67 (ZIF-67), a metal-organic framework (MOF) composed of cobalt ions and 2-methylimidazole linkers, has emerged as a material of significant scientific interest. Its unique porous structure, high surface area, and thermal stability make it a versatile platform for a myriad of applications, including catalysis, gas separation, and drug delivery. This in-depth technical guide delves into the core electronic and magnetic properties of ZIF-67, providing a comprehensive overview for researchers and professionals seeking to harness its potential.

Electronic Properties: From Insulator to Tunable Semiconductor

Pristine ZIF-67 is generally considered to be an insulator or a wide-bandgap semiconductor, which limits its direct application in electronics. However, its electronic properties can be significantly modulated through the formation of composites and derivatives, opening avenues for its use in electrochemical devices.

Band Gap

The band gap of ZIF-67 has been reported with some variability, which can be attributed to differences in synthesis methods, particle size, and characterization techniques.[1][2] Reported values typically range from 1.92 eV to 4.3 eV.[1][2] One study reported a band gap of approximately 2.7 eV, suggesting that the d-orbitals of cobalt contribute to a smaller band gap compared to its zinc analogue, ZIF-8.[3]

| Material | Reported Band Gap (eV) | Reference |

| ZIF-67 | 4.3 | [1] |

| ZIF-67 | 1.98 | [2] |

| ZIF-67 | 1.92 | [2] |

| ZIF-67 | ~2.7 | [3] |

Conductivity and Electrochemical Performance

The inherent low electrical conductivity of ZIF-67 is a primary challenge for its use in electrochemical applications.[4][5][6] To overcome this limitation, researchers have focused on creating composites by integrating ZIF-67 with conductive materials such as conductive polymers, carbon nanotubes (CNTs), and graphene oxide (GO).[4][5][7] These strategies aim to introduce conductive pathways within the material, facilitating faster charge transfer.[5]

The electrochemical properties of ZIF-67 and its composites are often evaluated for their potential in supercapacitors. The specific capacitance, a measure of a material's ability to store charge, is a key performance metric.

| Material | Specific Capacitance (F/g) | Current Density (A/g) | Reference |

| ZIF-67 | 116 | 5 mV/s (scan rate) | [4] |

| ZIF-67/CNT | 248 | 5 mV/s (scan rate) | [4] |

| ZIF-67/GO | 218 | 5 mV/s (scan rate) | [4] |

| ZIF-67/PEDOT | 106.8 | 1 | [5] |

| Pristine ZIF-67 | 34.75 | 1 | [5] |

| ZIF-67 derived N-doped porous carbon | 197 | 50 mV/s (scan rate) | [8] |

Magnetic Properties: From Paramagnetism to Superparamagnetism

While pristine ZIF-67 exhibits paramagnetic behavior, significant research efforts have been directed towards imparting magnetic properties to it. This is typically achieved by creating composites with magnetic nanoparticles, most commonly iron oxide (Fe₃O₄), or by doping with other magnetic metal ions.[9][10][11][12] The resulting magnetic ZIF-67 composites are often superparamagnetic or exhibit soft magnetic characteristics, which is crucial for applications requiring magnetic separation and manipulation, such as targeted drug delivery and recyclable catalysis.[10][13]

| Material | Saturation Magnetization (emu/g) | Coercivity | Remanence | Magnetic Behavior | Reference |

| Fe/Co/C from Fe-doped ZIF-67 | 85.4 | Low | Low | Soft Magnetic | [13] |

| Fe₃O₄@ZIF-67 | 48.0 | - | - | Ferromagnetic | [9][11] |

| Fe₃O₄@ZIF-67 | 19.79 | No significant hysteresis | No significant hysteresis | Superparamagnetic | [10] |

| MZIF-67 (Fe₃O₄@ZIF-67) | 34.8 | - | - | Superparamagnetic | [12] |

| MZIF-67-Co/Cu | 22.0 | - | - | Superparamagnetic | [12] |

| Pd@ZIF-67–Fe₃O₄–TiO₂ | 10.71 | - | - | Good magnetic responsivity | [14] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the electronic and magnetic properties of ZIF-67 and its derivatives.

Synthesis of ZIF-67

The synthesis of ZIF-67 is typically achieved through solvothermal or room-temperature methods.[15][16][17] A common approach involves dissolving a cobalt salt (e.g., cobalt nitrate hexahydrate) and 2-methylimidazole in a solvent, such as methanol or dimethylformamide (DMF).[17] The mixture is then heated in an autoclave for a specific duration, leading to the formation of ZIF-67 crystals.[15] Room-temperature synthesis is also possible, offering a more energy-efficient route.[16]

Diagram: General Solvothermal Synthesis of ZIF-67

Caption: A flowchart illustrating the typical solvothermal synthesis process for ZIF-67.

Synthesis of Magnetic ZIF-67 Composites

To create magnetic ZIF-67, pre-synthesized magnetic nanoparticles (e.g., Fe₃O₄) are introduced during the ZIF-67 synthesis process.[9][10][11][12] This allows for the in-situ encapsulation or surface functionalization of the magnetic particles within the growing ZIF-67 framework.

Diagram: In-situ Synthesis of Magnetic ZIF-67 (Fe₃O₄@ZIF-67)

References

- 1. researchgate.net [researchgate.net]

- 2. Facile construction of a ZIF-67/AgCl/Ag heterojunction via chemical etching and surface ion exchange strategy for enhanced visible light driven photoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06842J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. jnanoscitec.com [jnanoscitec.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of GO/ZIF-67 Nanocomposite: Investigation of Catalytic Activity for the Determination of Epinine in the Presence of Dobutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis of strong magnetic response ZIF-67 for rapid adsorption of Cu2+ [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of strong magnetic response ZIF-67 for rapid adsorption of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Fabrication of an Fe-Doped ZIF-67 Derived Magnetic Fe/Co/C Composite for Effective Removal of Congo Red - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The in situ fabrication of ZIF-67 on titania-coated magnetic nanoparticles: a new platform for the immobilization of Pd(ii) with enhanced catalytic activity for organic transformations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Zeolitic Imidazolate Framework-67 (ZIF-67): A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), have garnered significant attention due to their unique properties, including high porosity, exceptional thermal and chemical stability, and tunable structures. Among them, ZIF-67, composed of cobalt ions and 2-methylimidazole linkers, has emerged as a versatile platform for a myriad of novel applications. This technical guide provides an in-depth exploration of the burgeoning applications of ZIF-67, with a focus on environmental remediation, advanced drug delivery, and innovative biosensing. This document details the performance metrics of ZIF-67 in these areas, provides comprehensive experimental protocols for its synthesis and application, and visualizes key mechanistic pathways and workflows.

Introduction to ZIF-67

ZIF-67 is a metal-organic framework characterized by a sodalite-type zeolite topology. Its structure consists of cobalt(II) ions tetrahedrally coordinated to the nitrogen atoms of 2-methylimidazole linkers. This arrangement results in a robust and porous architecture with a high surface area, typically around 1500-1750 m²/g, and uniform micropores.[1][2] These intrinsic properties, coupled with the catalytic activity of the cobalt centers, make ZIF-67 a highly promising material for a wide range of applications.

Novel Applications of ZIF-67

The unique physicochemical properties of ZIF-67 have enabled its use in several cutting-edge applications. This section will delve into three key areas: environmental remediation, drug delivery, and biosensing.

Environmental Remediation

ZIF-67 has demonstrated exceptional capabilities in both the adsorption and catalytic degradation of environmental pollutants. Its high surface area and tunable pore structure allow for the efficient capture of various contaminants from water.

ZIF-67 exhibits a remarkable adsorption capacity for a variety of organic dyes and heavy metal ions.[3][4] The primary mechanisms of adsorption include π-π stacking interactions between the pollutant molecules and the imidazole rings of ZIF-67, as well as coordination between the pollutants and the cobalt centers.[3]

The cobalt centers in ZIF-67 can act as catalytic sites for advanced oxidation processes (AOPs), facilitating the degradation of organic pollutants. When irradiated with light, ZIF-67 can generate reactive oxygen species (ROS) that break down complex organic molecules into simpler, less harmful substances.[5]

Drug Delivery

The high porosity and biocompatibility of ZIF-67 make it an excellent candidate for drug delivery systems. Its pH-sensitive nature allows for the controlled release of therapeutic agents in specific microenvironments, such as cancerous tumors.

ZIF-67 is stable under physiological pH but readily decomposes in acidic environments. This property is exploited for targeted drug delivery to tumor sites, which are typically more acidic than healthy tissues. The degradation of the ZIF-67 framework triggers the release of the encapsulated drug.

ZIF-67 and its composites can be engineered to have strong near-infrared (NIR) absorbance, making them effective agents for photothermal therapy.[6] Upon NIR irradiation, these materials generate localized heat, leading to the thermal ablation of cancer cells. The photothermal conversion efficiency of ZIF-67-based nanoparticles can be as high as 36%.[6]

Biosensing

ZIF-67 exhibits intrinsic peroxidase-like activity, which can be harnessed for the development of highly sensitive and selective biosensors.[7] This catalytic activity stems from the cobalt ions within the framework, which can catalyze the oxidation of various substrates in the presence of hydrogen peroxide.

Quantitative Performance Data

The following tables summarize the quantitative performance of ZIF-67 in its various applications.

Table 1: Adsorption Capacities of ZIF-67 for Various Pollutants

| Pollutant | Adsorption Capacity (mg/g) | Reference |

| Malachite Green | 2430 | [3] |

| Brilliant Green | 1989 | [4] |

| Indigo Carmine | 370 | [8] |

| Methyl Orange | 39.02 | [8] |

| Oxytetracycline | 94.82 | [8] |

| Tetracycline | 1685.26 (rGO@ZIF-67@CS) | [8] |

| Lead (Pb²⁺) | 526.3 (Ti₃C₂Tₓ/ZIF-67) | [8] |

| Chromium (Cr⁶⁺) | 56.4 (ZIF-67/BOPOM) | [8] |

Table 2: Catalytic and Photocatalytic Performance of ZIF-67

| Application | Pollutant | Removal/Degradation Efficiency | Conditions | Reference |

| Photocatalysis | Methylene Blue | 68% | 0.5 g/L catalyst, 15 ppm dye, 2 hours | [2] |

| Photocatalysis (Zn/Co-ZIF) | Methylene Blue | 79% | - | [2] |

| Peroxymonosulfate Activation | Rhodamine B | - | Effective degradation | [9] |

| Photocatalysis (Co-N/C from ZIF-67) | Rhodamine B | 97.6% | 40 minutes | [10] |

Table 3: Performance of ZIF-67-Based Biosensors

| Analyte | Limit of Detection (LOD) | Linear Range | Reference |

| Hydrogen Peroxide | - | 10⁻⁴ - 9.96 x 10⁻⁴ M | [7] |

| HER2 | 4.853 fg/mL | 0 - 1000 pg/mL | [11] |

| Lead (Pb²⁺) | 5 ppb | 5 - 100 ppb | [12][13] |

| Cadmium (Cd²⁺) | 2.93 ppb | 5 - 100 ppb | [12][13] |

| 2,6-dichloro-4-nitrophenol | 20 nmol L⁻¹ | 240 nmol L⁻¹ - 288 µmol L⁻¹ | [14] |

| Luteolin | 25.3 nM | 1.0 x 10⁻² - 6.0 µM | [15] |

| Mesalazine | 0.01 µM | 0.03 - 50 µM | [16] |

Table 4: Drug Loading and Release with ZIF-67-Based Systems

| Drug | Loading Capacity | Release Conditions | Reference |

| Doxorubicin | - | pH-responsive | [6] |

| Doxorubicin and Sorafenib | 34.78% and 24.31% respectively | - | [17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of ZIF-67 and its application in key areas.

Synthesis of ZIF-67 Nanoparticles (Room Temperature)

This protocol describes a common method for synthesizing ZIF-67 nanoparticles at room temperature using methanol as a solvent.[18][19]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

2-methylimidazole (2-MeIM)

-

Methanol (CH₃OH)

Procedure:

-

Prepare two separate solutions in methanol:

-

Solution A: Dissolve Co(NO₃)₂·6H₂O in methanol.

-

Solution B: Dissolve 2-MeIM in methanol.

-

-

Rapidly pour Solution A into Solution B under vigorous stirring at room temperature.

-

Continue stirring the mixture for a specified period (e.g., 24 hours) to allow for crystal growth.

-

Collect the resulting purple precipitate by centrifugation (e.g., 6000 rpm for 20 minutes).

-

Wash the product multiple times with fresh methanol to remove any unreacted precursors.

-

Dry the final ZIF-67 product under vacuum at a specified temperature (e.g., 60°C) overnight.

Drug Loading into ZIF-67 (Doxorubicin)

This protocol outlines the procedure for loading the anticancer drug Doxorubicin (DOX) into ZIF-67 nanoparticles.[20]

Materials:

-

Synthesized ZIF-67 nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Deionized water

Procedure:

-

Disperse a specific amount of ZIF-67 nanoparticles in a solution of DOX in deionized water.

-

Stir the mixture for a designated period (e.g., 6 hours) in the dark to facilitate the encapsulation of DOX within the ZIF-67 pores.

-

Separate the DOX-loaded ZIF-67 (ZIF-67@DOX) from the solution by centrifugation.

-

Wash the product several times with deionized water to remove any free, unencapsulated DOX.

-

Store the final ZIF-67@DOX product at 4°C in the dark.

Photocatalytic Degradation of Organic Dyes

This protocol describes a general procedure for evaluating the photocatalytic activity of ZIF-67 for the degradation of an organic dye like Rhodamine B (RhB).[10][21]

Materials:

-

Synthesized ZIF-67 catalyst

-

Rhodamine B (RhB) solution of a known concentration

-

Visible light source (e.g., 500 W lamp)

Procedure:

-

Disperse a specific amount of the ZIF-67 catalyst in the RhB solution.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Expose the suspension to visible light irradiation while continuously stirring.

-

At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.

-

Analyze the concentration of RhB in the supernatant using a UV-vis spectrophotometer to determine the degradation efficiency.

Fabrication of a ZIF-67-Based Electrochemical Biosensor

This protocol provides a general framework for constructing an electrochemical biosensor using ZIF-67.

Materials:

-

Glassy carbon electrode (GCE)

-

Synthesized ZIF-67 nanoparticles

-

Conductive material (e.g., multi-walled carbon nanotubes - MWCNTs)

-

Bioreceptor (e.g., horseradish peroxidase - HRP)

-

Nafion solution

Procedure:

-

Polish the GCE to a mirror finish and clean it thoroughly.

-

Prepare a nanocomposite by dispersing ZIF-67 and MWCNTs in a suitable solvent.

-

Incorporate the bioreceptor (HRP) into the ZIF-67 nanocomposite.

-

Drop-cast a small volume of the resulting mixture onto the surface of the GCE and allow it to dry.

-

Apply a thin layer of Nafion solution over the modified electrode to enhance stability.

-

The fabricated biosensor is now ready for the electrochemical detection of the target analyte.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the novel applications of ZIF-67.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. wwjournal.ir [wwjournal.ir]

- 3. Ultra-high adsorption capacity of zeolitic imidazole framework-67 (ZIF-67) for removal of malachite green from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Synthesis of Metal–Organic Framework-Based ZIF-8@ZIF-67 Nanocomposites for Antibiotic Decomposition and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimized Synthesis of Zeolitic Imidazolate Framework-67 and its Application as a Peroxidase-Mimicking Nanozyme for Colorimetric Detection of Hydrogen Peroxide [chemistry.semnan.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. nmter.bucea.edu.cn [nmter.bucea.edu.cn]

- 10. Enhanced Adsorption–Photocatalytic Degradation of Organic Pollutants via a ZIF-67-Derived Co–N Codoped Carbon Matrix Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel electrochemical biosensor based on AMNFs@ZIF-67 nano composite material for ultrasensitive detection of HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eeer.org [eeer.org]

- 14. Facile synthesis of Ag/ZIF-8@ZIF-67 as an electrochemical sensing platform for sensitive detection of halonitrophenols in drinking water - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04039A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]

- 20. Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

literature review of ZIF-67 research

An In-depth Technical Guide to Zeolitic Imidazolate Framework-67 (ZIF-67)

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention from the scientific community for its unique structural characteristics and versatile applications.[1] Possessing a structure analogous to ZIF-8, ZIF-67 is composed of cobalt (II) ions tetrahedrally coordinated with 2-methylimidazole linkers, forming a robust and porous crystalline framework.[1][2] Its high surface area, tunable pore size, and exceptional thermal and chemical stability make it a promising candidate for a wide range of applications, including catalysis, drug delivery, and environmental remediation.[3][4][5] This technical guide provides a comprehensive literature review of ZIF-67, focusing on its synthesis, characterization, and key applications relevant to researchers, scientists, and drug development professionals.

ZIF-67 can be synthesized through various methods, including solvothermal, hydrothermal, co-precipitation, and facile room-temperature synthesis.[1][6][7] The choice of synthesis route, solvent, reactant molar ratio, and temperature can influence the resulting crystal size, morphology, and physicochemical properties.[8][9]

Experimental Protocol: Room-Temperature Synthesis

This protocol describes a common and environmentally friendly method for synthesizing ZIF-67 nanoparticles at room temperature.[10][11][12]

Materials:

-

Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

2-methylimidazole (Hmim, C₄H₆N₂)

-

Methanol (CH₃OH)

Procedure:

-

Prepare Precursor Solutions:

-

Mixing and Reaction:

-

Aging and Crystallization:

-

Product Collection and Purification:

-

Collect the purple ZIF-67 crystals by centrifugation (e.g., 5000-6000 rpm for 15-20 minutes).[10][13]

-

Wash the collected product multiple times with fresh methanol to remove any unreacted precursors and impurities.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for 12-24 hours.[10][12]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in ZIF–polymer composites for advanced drug delivery applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. ijche.com [ijche.com]

- 7. The application of ZIF-67 and its derivatives: adsorption, separation, electrochemistry and catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]

ZIF-67 cobalt-based metal-organic framework

An In-depth Technical Guide to ZIF-67: A Cobalt-Based Metal-Organic Framework

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zeolitic imidazolate framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF). It covers synthesis protocols, physicochemical properties, characterization techniques, and applications, with a particular focus on its role in advanced drug delivery systems.

Introduction to ZIF-67

Zeolitic imidazolate frameworks (ZIFs) are a subclass of MOFs characterized by their zeolite-like topologies. ZIF-67 is composed of cobalt(II) metal centers tetrahedrally coordinated to 2-methylimidazolate linkers. This structure results in a robust, porous material with a high surface area, exceptional thermal and chemical stability, and tunable properties. Its unique characteristics, including pH-sensitivity, make it a highly promising candidate for a variety of biomedical applications, especially in the field of targeted drug delivery for cancer therapy and antibacterial treatments.

Synthesis of ZIF-67

ZIF-67 is typically synthesized via solvothermal or room-temperature methods. The choice of solvent, temperature, and reactant concentrations can influence the resulting particle size, morphology, and crystallinity.

Experimental Protocol: Room-Temperature Synthesis

This protocol describes a common method for synthesizing ZIF-67 nanoparticles at ambient temperature.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

2-methylimidazole (2-MeIm)

-

Methanol

Procedure:

-

Prepare Solution A: Dissolve a specific amount of Co(NO₃)₂·6H₂O in methanol. For example, 0.873 g in 30 mL of methanol.

-

Prepare Solution B: Dissolve a molar excess of 2-methylimidazole in methanol. For example, 1.97 g in 20 mL of methanol.

-

Mixing: Vigorously pour the metal salt solution (Solution A) into the ligand solution (Solution B) under constant magnetic stirring at room temperature.

-

Reaction: Continue stirring the resulting purple solution for a set duration, typically ranging from 1 to 24 hours.

-

Collection: Collect the purple precipitate by centrifugation (e.g., 8000 rpm for 3-15 minutes).

-

Washing: Wash the collected product multiple times with fresh methanol to remove unreacted precursors.

-

Drying: Dry the final ZIF-67 product in a vacuum oven overnight at 60 °C.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the room-temperature synthesis of ZIF-67.

Introduction to Zeolitic Imidazolate Framework-67 (ZIF-67)

An In-depth Technical Guide to the Porosity of ZIF-67

Zeolitic Imidazolate Framework-67 (ZIF-67) is a subclass of metal-organic frameworks (MOFs) that has garnered significant attention from the scientific community. These materials are constructed from cobalt(II) metal ions tetrahedrally coordinated with 2-methylimidazolate organic linkers, forming a robust and crystalline three-dimensional framework with a sodalite topology.[1] The unique structure of ZIF-67 endows it with exceptional properties, including high thermal and chemical stability, a large surface area, and, most importantly, a well-defined and tunable porous structure.[1][2]

The porosity of ZIF-67 is a critical determinant of its function and performance in a wide range of applications. Its inherent microporosity allows for the selective adsorption and separation of gases, while its high surface area provides abundant active sites for catalysis.[2][3] For researchers and professionals in drug development, the porous nature of ZIF-67 is particularly compelling. The framework's cavities can serve as nano-reservoirs for encapsulating therapeutic agents, offering high drug loading capacities and enabling controlled, stimulus-responsive release, for instance, in the acidic microenvironment of cancer cells.[4][5] Understanding and controlling the porosity of ZIF-67 is therefore paramount to harnessing its full potential in advanced biomedical applications.

Quantitative Porosity Data of ZIF-67

The porous characteristics of ZIF-67 can vary significantly depending on the synthesis method and any subsequent modifications. The following table summarizes key quantitative data from various studies, providing a comparative overview of its textural properties.

| Synthesis Method/Variant | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Size (nm) | Characterization Method | Reference |

| Conventional Methanolic Solution | 1780 | 0.73 (Total) / 0.67 (Micro) | 1.1 | N₂ Adsorption (NLDFT) | [6] |

| Conventional Methanolic Solution | - | - | 1.18 | SAXS | [6] |

| Room Temperature (Control) | 1228 | - | - | N₂ Adsorption (BET) | [7] |

| Hierarchical (with PVP) | 1457 | - | Mesoporous features present | N₂ Adsorption (BET) | [7] |

| General Literature Value | > 1700 | - | ~0.34 (Micropore) | - | [2][3] |

| General Literature Value | - | - | 0.34 - 3.4 (Adjustable range) | - | [2] |

| Hand Milling Synthesis | 1966.37 | - | 1.6 | N₂ Adsorption (BET) | [8] |

| ZIF-67@MgAl₂O₄ Nanocomposite | 803.8 | - | 1.71 | N₂ Adsorption (BET) | [9] |

Experimental Protocols for Synthesis and Characterization

Precise control over experimental procedures is crucial for obtaining ZIF-67 with desired porosity. Below are detailed methodologies for a common synthesis route and the primary techniques used for porosity characterization.

Synthesis of ZIF-67 (Methanolic Solution Method)

This protocol is adapted from a widely cited room-temperature synthesis method.[6][10]

-

Precursor Solution A (Metal): Dissolve 1.436 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 100 mL of methanol.

-

Precursor Solution B (Ligand): Dissolve 3.244 g of 2-methylimidazole (2-MeIm) in 100 mL of methanol.

-

Mixing: Slowly pour the metal solution (A) into the ligand solution (B) under continuous stirring at room temperature. The solution will turn a dark purple color.

-

Crystallization: Continue stirring the mixture for 3 to 24 hours at room temperature to allow for crystal formation and growth.[6][10]

-

Product Collection: Collect the resulting purple precipitate via centrifugation at approximately 5000 rpm for 15 minutes.[10]

-

Washing: Wash the collected product by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step three times to remove any unreacted precursors.[6]

-

Activation: Dry the final product in a vacuum oven at 100°C for 12 hours to evacuate solvent molecules from the pores.[6]

Porosity Characterization Protocols

A. Nitrogen Adsorption-Desorption Analysis This is the most common technique for characterizing porous materials.

-

Principle: The analysis measures the amount of nitrogen gas that physically adsorbs onto the surface of the material at a constant temperature (typically 77 K, the boiling point of liquid nitrogen) as a function of relative pressure.

-

Methodology:

-

Degassing: A known mass of the activated ZIF-67 sample is first heated under vacuum (degassed) to remove any adsorbed moisture or gases from its surface and pores.

-

Analysis: The sample is then cooled to 77 K, and nitrogen gas is introduced in controlled increments. The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm. Subsequently, the pressure is systematically decreased to generate a desorption isotherm.

-

Data Interpretation:

-

The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the specific surface area (m²/g).[6]

-

The total pore volume (cm³/g) is typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[6]

-

The pore size distribution is calculated from the isotherm data using theoretical models like Non-Local Density Functional Theory (NLDFT), which is well-suited for microporous materials.[6]

-

-

B. Small-Angle X-ray Scattering (SAXS) SAXS provides complementary information on pore morphology and size.

-

Principle: This technique measures the elastic scattering of X-rays at very small angles (typically < 5°) from a material. The scattering pattern is generated by electron density fluctuations, such as those between the solid framework of ZIF-67 and its empty pores.

-

Methodology:

-

A monochromatic X-ray beam is directed at the ZIF-67 sample.

-

A 2D detector placed at a distance from the sample captures the scattered X-rays.

-

The resulting scattering pattern is analyzed. By fitting the data to geometric models (e.g., spherical, cylindrical pores), quantitative information about the average pore size, shape, and size distribution can be extracted.[6] This method is particularly effective for verifying the theoretical pore dimensions based on the crystal structure.[6]

-

C. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

-

XRD: This technique is essential to confirm the crystalline structure and phase purity of the synthesized ZIF-67. A well-defined, porous framework is contingent on achieving the correct crystal structure.

-

SEM: This imaging technique is used to visualize the external morphology and size of the ZIF-67 crystals (typically rhombic dodecahedrons), providing qualitative insights into the uniformity of the synthesized material.

Visualizing ZIF-67 Porosity Concepts

Diagrams created using the DOT language help to visualize complex workflows and relationships inherent in the study of ZIF-67 porosity.

Caption: Workflow for ZIF-67 synthesis and porosity characterization.

Caption: Key factors influencing the porosity of ZIF-67.

Caption: Mechanism of drug delivery using porous ZIF-67.

References

- 1. Recent progress in ZIF–polymer composites for advanced drug delivery applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel catalytic micromotor of porous zeolitic imidazolate framework-67 for precise drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nsrrc.org.tw [nsrrc.org.tw]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of a new ZIF-67@MgAl2O4 nanocomposite and its adsorption behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]

A Technical Guide to the Preliminary Investigation of ZIF-67 Derivatives for Biomedical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Zeolitic Imidazolate Framework-67 (ZIF-67) and its derivatives, with a particular focus on their relevance to drug delivery and biomedicine. ZIF-67, a metal-organic framework (MOF) composed of cobalt ions and 2-methylimidazole linkers, has garnered significant attention due to its high porosity, large surface area, and exceptional thermal and chemical stability.[1][2][3] These properties make it an excellent candidate for development as a versatile platform for therapeutic agent delivery.

Synthesis and Derivatization Strategies

The synthesis of ZIF-67 is notable for its simplicity and scalability, often achievable at room temperature.[4][5] The morphology, particle size, and crystallinity of the resulting framework can be precisely controlled by adjusting reaction parameters such as the type of cobalt salt, the molar ratio of reactants, temperature, and solvent choice.[4][6][7] Beyond the pristine framework, ZIF-67 serves as a versatile template or precursor for a wide range of derivatives, expanding its functional properties.

Common Synthesis & Derivatization Routes:

-

Solvothermal/Hydrothermal Method: A widely used technique involving organic solvents or water under elevated temperature and pressure to promote crystal growth. This method offers excellent control over the material's structural characteristics.[1][4]

-

Room Temperature Synthesis: An environmentally friendly and cost-effective approach where precursors are mixed in a suitable solvent (often methanol or water) at ambient temperature, yielding crystalline ZIF-67.[5][6]

-

Mechanochemical (Ball Milling): A solvent-free, green synthesis method that uses mechanical force to induce the formation of ZIF-67 nanoparticles.[1]

-

Template-Mediated Synthesis: ZIF-67 can be used as a sacrificial template. Through processes like pyrolysis (high-temperature treatment in an inert atmosphere), it can be converted into derivatives such as N-doped porous carbon structures, which retain the original dodecahedral morphology.[5]

-

Composite Formation: ZIF-67 can be integrated with other materials like polymers, metal oxides, or other MOFs (such as ZIF-8) to create composites with synergistic or enhanced properties for specific applications.[2][8][9]

Physicochemical Characterization

A thorough characterization is essential to understand the properties of ZIF-67 derivatives and their suitability for biomedical applications. Key techniques and the typical findings are summarized below.

| Characterization Technique | Purpose | Typical ZIF-67 Findings |

| Powder X-ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the material. | Shows characteristic peaks at specific 2θ values (e.g., 7.4°, 10.4°, 12.7°, 18.0°), confirming the sodalite topology of the ZIF-67 framework.[9][10] |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle shape. | Typically reveals a rhombic dodecahedron morphology, though shapes can vary (spherical, granular) depending on synthesis conditions.[10][11] Particle sizes can range from nanometers to micrometers.[1][10] |

| Transmission Electron Microscopy (TEM) | To observe the internal structure, porosity, and particle size at high resolution. | Confirms the porous nature and morphology observed in SEM. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution. | Exhibits a Type I nitrogen adsorption-desorption isotherm, characteristic of microporous materials.[10][12] Surface areas are typically high, often exceeding 1300-1700 m²/g.[4][10] |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | Demonstrates high thermal stability, often stable up to 350-390°C, which is crucial for various processing and application conditions.[3][12] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the coordination between metal and linker. | Shows characteristic bands for the C-N stretching and C-H bending of the imidazole ring, confirming the framework's composition.[9][10] |

Quantitative Data Summary

The properties of ZIF-67 can vary based on the synthesis protocol. The table below summarizes key quantitative data reported in the literature.

| Property | Reported Value(s) | Significance in Drug Delivery | Reference(s) |

| BET Surface Area (SBET) | 1140 m²/g to >1700 m²/g | A high surface area allows for high drug loading capacity. | [4][9][10] |

| Pore Size | ~0.34 nm (micropores), tunable up to 3.4 nm | The pore size dictates which drug molecules can be encapsulated. | [4] |

| Particle Size | 50 nm to >600 nm | Particle size influences cellular uptake efficiency, biodistribution, and circulation time. | [1][10] |

| Thermal Stability | Stable up to 350-390°C | Ensures structural integrity during storage and potential sterilization processes. | [3][12] |

| Maximum Adsorption Capacity (qmax) | 3226 mg/g (for Malachite Green, as a model pollutant) | Indicates a very high capacity for encapsulating guest molecules. | [4] |

| Antibiofilm Concentration | 100-500 µg/mL (for A. baumannii, S. aureus) | Demonstrates intrinsic therapeutic properties beyond its role as a carrier. | [13] |

Experimental Protocols

Protocol 4.1: General Synthesis of ZIF-67 at Room Temperature

This protocol is adapted from methodologies described for the facile synthesis of ZIF-67.[14]

-

Solution A Preparation: Dissolve 0.873 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 30 mL of methanol.

-

Solution B Preparation: Dissolve 1.97 g of 2-methylimidazole (Hmim) in 20 mL of methanol.

-

Mixing: Vigorously pour Solution B into Solution A while stirring.

-

Crystallization: Continue stirring the mixture at room temperature for 24 hours to allow for complete crystallization.

-

Collection: Centrifuge the resulting purple precipitate at 8000 rpm for 3-5 minutes.

-

Washing: Discard the supernatant and wash the product by re-dispersing it in fresh methanol, followed by centrifugation. Repeat this washing step at least twice to remove unreacted precursors.

-

Drying: Dry the final product in a vacuum oven at 60°C overnight.

Protocol 4.2: Synthesis of a ZIF-8@ZIF-67 Core-Shell Composite

This protocol describes the creation of a composite material by growing a ZIF-67 shell on a pre-synthesized ZIF-8 core.[9]

-

ZIF-8 Core Synthesis: Synthesize ZIF-8 nanoparticles using a similar room temperature method by mixing zinc nitrate hexahydrate and 2-methylimidazole in methanol.[14] Collect, wash, and dry the ZIF-8 cores.

-

Dispersion: Disperse a calculated amount of the synthesized ZIF-8 powder in an ethanol-deionized water solution.

-

Composite Formation: Add the ZIF-67 precursors (cobalt nitrate and 2-methylimidazole solutions) to the ZIF-8 dispersion.

-

Reaction: Stir the reaction mixture for 4 hours at 85°C.

-

Collection and Washing: Collect the resulting ZIF-8@ZIF-67 composite particles by centrifugation, wash with ethanol, and dry.

-

(Optional) Calcination: For conversion to derived materials (e.g., mixed metal oxides), the composite can be calcined at a high temperature (e.g., 400°C).[9]

Mechanism of Action in Drug Delivery

ZIF-67 derivatives are particularly promising for targeted cancer therapy due to their pH-responsive nature. The acidic microenvironment of tumors or the low pH inside cellular compartments like endosomes and lysosomes can trigger the degradation of the ZIF-67 framework.[13][15] This degradation leads to the release of the encapsulated drug payload directly at the target site, minimizing systemic toxicity. Furthermore, the released cobalt ions can themselves exhibit therapeutic effects, such as generating reactive oxygen species (ROS).[13]

In addition to drug delivery, ZIF-67 and its derivatives have demonstrated intrinsic antibacterial and antibiofilm activities, making them candidates for treating bacterial infections.[13] The release of cobalt and imidazole-based linkers can disrupt bacterial cell walls and metabolic processes.[13] This dual functionality as both a carrier and an active agent makes ZIF-67 a highly versatile platform in biomedicine.

References

- 1. Recent progress in ZIF–polymer composites for advanced drug delivery applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. ZIF-67 | Berkeley Global Science Institute [globalscience.berkeley.edu]

- 4. Zeolite Imidazole Frame-67 (ZIF-67) and Its Derivatives for Pollutant Removal in Water: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The application of ZIF-67 and its derivatives: adsorption, separation, electrochemistry and catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]

- 13. Antibacterial and antibiofilm activities of ZIF-67 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Metal–Organic Framework-Based ZIF-8@ZIF-67 Nanocomposites for Antibiotic Decomposition and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microfluidic-Assisted ZIF-Silk-Polydopamine Nanoparticles as Promising Drug Carriers for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered significant attention due to their high thermal and chemical stability, porous structure, and large surface area. ZIF-67, composed of cobalt ions and 2-methylimidazole linkers, exhibits a sodalite-type topology. Its unique properties make it a promising candidate for applications in gas storage and separation, catalysis, drug delivery, and as a template for porous carbon materials. This document provides a detailed, step-by-step protocol for the synthesis of ZIF-67 at room temperature.

Materials and Equipment

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

2-methylimidazole (Hmim, C₄H₆N₂)

-

Methanol (CH₃OH), analytical grade

-

Deionized (DI) water

-

Chloroform (CHCl₃) (for washing, optional)

Equipment:

-

Magnetic stirrer with stir bars

-

Beakers or flasks

-

Graduated cylinders

-

Weighing balance

-

Spatula

-

Centrifuge and centrifuge tubes

-

Vacuum oven

-

Fume hood

Experimental Protocol: Room Temperature Synthesis

This protocol is adapted from several established methods for the synthesis of ZIF-67.[1][2][3][4]

1. Preparation of Precursor Solutions:

-

Solution A (Cobalt Source): Weigh 1.436 g of cobalt(II) nitrate hexahydrate and dissolve it in 100 mL of methanol in a beaker.[1] Stir the solution until the cobalt salt is completely dissolved.

-

Solution B (Ligand Source): Weigh 3.244 g of 2-methylimidazole and dissolve it in 100 mL of methanol in a separate beaker.[1] Stir until the 2-methylimidazole is fully dissolved.

2. Synthesis of ZIF-67:

-

Place the beaker containing Solution B (ligand) on a magnetic stirrer.

-

Slowly pour Solution A (cobalt source) into Solution B while stirring.[1]

-

A purple precipitate should form almost immediately.

-

Continue stirring the mixture at room temperature for 3 to 24 hours to ensure the completion of the reaction.[1][2][3] A longer stirring time can lead to higher crystallinity.

3. Purification of ZIF-67:

-

Transfer the purple suspension to centrifuge tubes.

-

Centrifuge the mixture at 5000-8000 rpm for 15 minutes to collect the solid product.[1][2]

-

Decant the supernatant.

-

Wash the purple precipitate by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step at least three times to remove any unreacted precursors and impurities.[1][5] An optional final wash with chloroform can also be performed.[1]

-

After the final wash, decant the supernatant.

4. Drying:

-

Place the obtained purple solid in a vacuum oven.

-

Dry the product at 60-120°C overnight (or for at least 12 hours) to obtain the final ZIF-67 powder.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the room temperature synthesis of ZIF-67 based on a typical protocol.[1]

| Parameter | Value | Unit | Notes |

| Reagents | |||

| Cobalt(II) Nitrate Hexahydrate | 1.436 | g | Metal Source |

| 2-methylimidazole | 3.244 | g | Organic Ligand |

| Solvents | |||

| Methanol (for Cobalt Salt) | 100 | mL | |

| Methanol (for Ligand) | 100 | mL | |